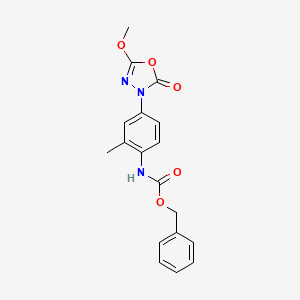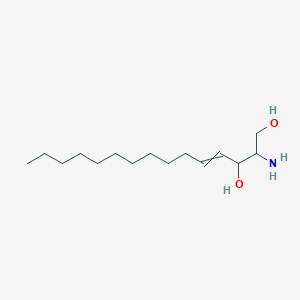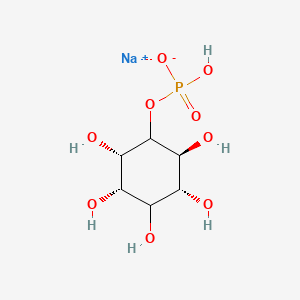
Einecs 234-275-5
Übersicht
Beschreibung
Oligomycin B is a macrolide antibiotic produced by the bacterium Streptomyces diastatochromogenes. It is known for its potent inhibitory effects on the mitochondrial ATP synthase, making it a valuable tool in biochemical research. Oligomycin B, along with its analogs Oligomycin A and Oligomycin C, is primarily used to study cellular respiration and energy production processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Oligomycin B involves complex organic reactions, typically starting from simpler macrolide precursors. The process includes multiple steps of hydroxylation, methylation, and cyclization to form the macrolide ring structure. Specific reaction conditions such as temperature, pH, and the use of catalysts are crucial for the successful synthesis of Oligomycin B .
Industrial Production Methods: Industrial production of Oligomycin B is generally achieved through fermentation processes using Streptomyces diastatochromogenes. The bacterium is cultured in nutrient-rich media under controlled conditions to maximize the yield of Oligomycin B. Post-fermentation, the compound is extracted and purified using techniques like solvent extraction, chromatography, and crystallization .
Analyse Chemischer Reaktionen
Reaktionstypen: Oligomycin B unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Einführung von Sauerstoffatomen in das Molekül, die oft zur Bildung von Hydroxyl- oder Carbonylgruppen führt.
Reduktion: Entfernung von Sauerstoffatomen oder Addition von Wasserstoffatomen, die zur Bildung von Alkoholen oder Alkanen führt.
Substitution: Austausch einer funktionellen Gruppe durch eine andere, wie z. B. Halogenierung oder Alkylierung.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid in wasserfreien Lösungsmitteln.
Substitution: Reagenzien wie Halogene (Chlor, Brom) oder Alkylhalogenide in Gegenwart von Katalysatoren.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation von Oligomycin B zu hydroxylierten Derivaten führen, während die Reduktion Alkohole erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Oligomycin B hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Werkzeug zur Untersuchung der Struktur und Funktion von Makrolid-Antibiotika und deren Interaktion mit biologischen Molekülen verwendet.
Biologie: Wird eingesetzt, um die mitochondriale Funktion, die Zellatmung und die Prozesse der Energieproduktion zu untersuchen.
Medizin: Wird in der Forschung zu Stoffwechselstörungen, Krebs und neurodegenerativen Erkrankungen aufgrund seiner Auswirkungen auf die ATP-Synthase eingesetzt.
Industrie: Anwendung bei der Entwicklung neuer Antibiotika und bioenergetischer Forschungswerkzeuge
5. Wirkmechanismus
Oligomycin B übt seine Wirkungen aus, indem es an die F_O-Untereinheit der mitochondrialen ATP-Synthase bindet und den Protonenkanal blockiert. Diese Hemmung verhindert den Fluss von Protonen in die mitochondriale Matrix, wodurch die Synthese von Adenosintriphosphat (ATP) gestoppt wird. Die Störung der ATP-Produktion führt zu einem Rückgang des zellulären Energieniveaus, der verschiedene zelluläre Prozesse beeinflusst .
Wirkmechanismus
Oligomycin B exerts its effects by binding to the F_O subunit of the mitochondrial ATP synthase, blocking the proton channel. This inhibition prevents the flow of protons into the mitochondrial matrix, thereby halting the synthesis of adenosine triphosphate (ATP). The disruption of ATP production leads to a decrease in cellular energy levels, affecting various cellular processes .
Vergleich Mit ähnlichen Verbindungen
Oligomycin B ist chemisch ähnlich zu Oligomycin A und Oligomycin C, die alle Inhibitoren der ATP-Synthase sind. Oligomycin B weist einzigartige strukturelle Merkmale auf, die es von seinen Analoga unterscheiden:
Oligomycin A: Enthält eine zusätzliche Hydroxylgruppe, wodurch es etwas stärker die ATP-Synthase hemmt.
Oligomycin C: Fehlt bestimmte Methylgruppen, die in Oligomycin B vorhanden sind, was zu unterschiedlichen Bindungsaffinitäten und hemmenden Wirkungen führt
Weitere ähnliche Verbindungen sind:
Venturicidin: Ein weiteres Makrolid-Antibiotikum, das die ATP-Synthase hemmt, jedoch mit einer anderen Bindungsstelle und einem anderen Mechanismus.
Eigenschaften
IUPAC Name |
22-ethyl-7,11,14,15-tetrahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H72O12/c1-12-33-17-15-13-14-16-25(3)42(52)44(11,54)43(53)31(9)40(51)30(8)39(50)29(7)38(49)24(2)18-21-37(48)55-41-28(6)34(20-19-33)56-45(32(41)10)36(47)22-26(4)35(57-45)23-27(5)46/h13-15,17-18,21,24-35,38,40-42,46,49,51-52,54H,12,16,19-20,22-23H2,1-11H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRQJOHKNJIMGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2C(C(C(C3(O2)C(=O)CC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H72O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40964253 | |
| Record name | 22-Ethyl-7,11,14,15-tetrahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40964253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
805.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4955-81-1, 11050-94-5 | |
| Record name | 22-Ethyl-7,11,14,15-tetrahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40964253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oligomycin A, 28-oxo- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.147 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




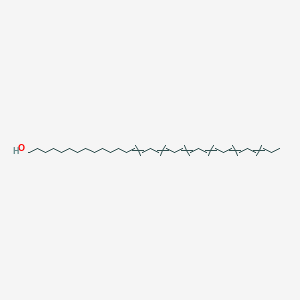
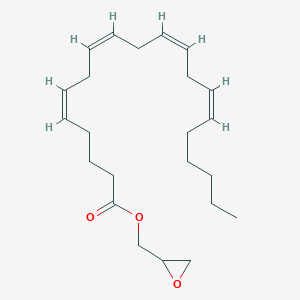
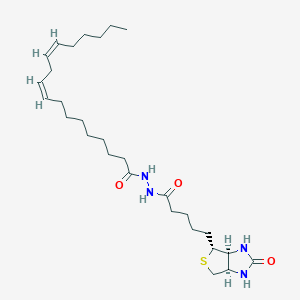
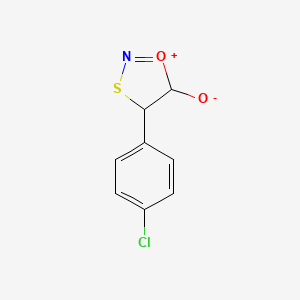

![N'-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]octadeca-9,12-dienehydrazide](/img/structure/B10767104.png)



